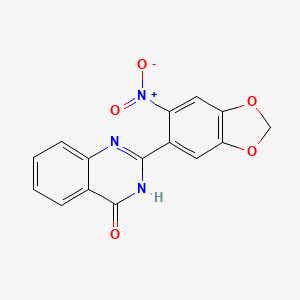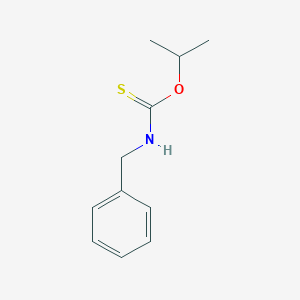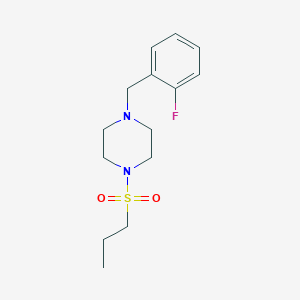![molecular formula C27H28BrN3O3 B12499752 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-BROMOBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoate derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-BROMOBENZAMIDO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzoate core, followed by the introduction of the piperazine and benzyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-BROMOBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-BROMOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-CHLOROBENZAMIDO)BENZOATE
- ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-FLUOROBENZAMIDO)BENZOATE
Uniqueness
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-BROMOBENZAMIDO)BENZOATE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This uniqueness may make it a valuable compound for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C27H28BrN3O3 |
|---|---|
Molekulargewicht |
522.4 g/mol |
IUPAC-Name |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(2-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H28BrN3O3/c1-2-34-27(33)21-12-13-25(24(18-21)29-26(32)22-10-6-7-11-23(22)28)31-16-14-30(15-17-31)19-20-8-4-3-5-9-20/h3-13,18H,2,14-17,19H2,1H3,(H,29,32) |
InChI-Schlüssel |
MGQRHYZPAINSQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499684.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499691.png)
![Ethyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12499697.png)
![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)

![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)

![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)

![5-(4-fluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499745.png)

![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B12499766.png)
